BenchChemオンラインストアへようこそ!

6-bromo-8-fluoroquinazolin-2(1H)-one

Medicinal Chemistry Regioisomer Differentiation Quinazolinone Scaffolds

6-Bromo-8-fluoroquinazolin-2(1H)-one (CAS 1036756-15-6) is a heterocyclic small molecule belonging to the quinazolin-2(1H)-one family, bearing bromine at the 6-position and fluorine at the 8-position on the fused benzene ring. With a molecular formula of C8H4BrFN2O, a molecular weight of 243.03 g/mol, a computed XLogP of 1.5, and a topological polar surface area (TPSA) of 41.5 Ų, this compound serves as a versatile synthetic building block for generating libraries of polysubstituted quinazolinones through palladium-catalyzed cross-coupling reactions.

Molecular Formula C8H4BrFN2O
Molecular Weight 243.035
CAS No. 1036756-15-6
Cat. No. B2480389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-fluoroquinazolin-2(1H)-one
CAS1036756-15-6
Molecular FormulaC8H4BrFN2O
Molecular Weight243.035
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NC(=O)N2)F)Br
InChIInChI=1S/C8H4BrFN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13)
InChIKeyOTRNZYHGHUEGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-fluoroquinazolin-2(1H)-one (CAS 1036756-15-6): A Dihalogenated Quinazolinone Scaffold for Kinase-Targeted Medicinal Chemistry


6-Bromo-8-fluoroquinazolin-2(1H)-one (CAS 1036756-15-6) is a heterocyclic small molecule belonging to the quinazolin-2(1H)-one family, bearing bromine at the 6-position and fluorine at the 8-position on the fused benzene ring [1]. With a molecular formula of C8H4BrFN2O, a molecular weight of 243.03 g/mol, a computed XLogP of 1.5, and a topological polar surface area (TPSA) of 41.5 Ų, this compound serves as a versatile synthetic building block for generating libraries of polysubstituted quinazolinones through palladium-catalyzed cross-coupling reactions [1][2]. Its primary value proposition lies in the strategic placement of the bromine atom at the 6-position—a site established in the literature as a privileged handle for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and related C–C and C–heteroatom bond-forming reactions—while the 8-fluoro substituent modulates the electronic properties of the scaffold without competing as a leaving group under standard cross-coupling conditions [2][3].

Why 6-Bromo-8-fluoroquinazolin-2(1H)-one Cannot Be Replaced by Its Regioisomer or Other Quinazolinone Analogs


Within the quinazolin-2(1H)-one family, seemingly minor positional variations in halogen substitution generate chemically and pharmacologically distinct entities that are not interchangeable for synthesis or screening purposes. The regioisomer 8-bromo-6-fluoroquinazolin-2(1H)-one (CAS 953039-62-8) shares an identical molecular formula, molecular weight, XLogP (1.5), and TPSA (41.5 Ų) with the target compound, yet differs fundamentally in its InChIKey and the spatial orientation of its reactive handles [1]. The 6-bromo position on the target compound places the cross-coupling site at a location that has been extensively validated in kinase inhibitor programs—including EGFR, HER2, Aurora A, and IRE1α—where 6-position modifications directly influence target binding and selectivity [2][3]. By contrast, the 8-bromo regioisomer presents the reactive handle at a sterically and electronically distinct position adjacent to the N1 atom, altering the vector of any installed substituent and potentially compromising binding to targets that have been optimized around 6-substituted quinazolinone pharmacophores. Furthermore, 6-bromoquinazolin-2(1H)-one (CAS 79885-37-3), which lacks the 8-fluoro substituent, eliminates the electronic modulation provided by fluorine, which can influence metabolic stability, lipophilicity, and target engagement in downstream analogs [2][4].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 6-Bromo-8-fluoroquinazolin-2(1H)-one


Regioisomeric Identity: 6-Br/8-F vs. 8-Br/6-F—Identical Bulk Properties, Distinct Chemical Entities with Divergent Synthetic Utility

The target compound 6-bromo-8-fluoroquinazolin-2(1H)-one (CAS 1036756-15-6, InChIKey: OTRNZYHGHUEGKS-UHFFFAOYSA-N) and its regioisomer 8-bromo-6-fluoroquinazolin-2(1H)-one (CAS 953039-62-8, InChIKey: IZLVJYKIZZWDPX-UHFFFAOYSA-N) possess identical molecular formula (C8H4BrFN2O), identical molecular weight (243.03 g/mol), and identical computed physicochemical descriptors including XLogP (1.5), TPSA (41.5 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (2), rotatable bond count (0), heavy atom count (13), and complexity index (259) [1]. Despite these identical bulk descriptors, the compounds are unambiguously distinct chemical entities confirmed by their different InChIKeys, different SMILES strings (Fc1cc(Br)cc2cnc(=O)[nH]c12 vs. BrC1=CC(=CC2C=NC(NC=21)=O)F), and different MDL identifiers (MFCD30475301 vs. MFCD27934660) [1]. Critically, the bromine atom at the 6-position (target compound) is para to the N1 atom and meta to the C4/N3 region, whereas the bromine at the 8-position (regioisomer) is ortho to N1, which alters the electronic environment of the cross-coupling site and the trajectory of any installed substituent relative to the quinazolinone pharmacophore core .

Medicinal Chemistry Regioisomer Differentiation Quinazolinone Scaffolds Cross-Coupling

6-Br vs. 6-Cl Cross-Coupling Reactivity: Bromine at Position 6 Enables Room-Temperature Suzuki-Miyaura Coupling Superior to Chloro Analogs

In a direct comparative study of halogenated quinazolinone reactivity, Garlapati et al. (2013) demonstrated that 6-bromo-2,3-disubstituted quinazolin-4(3H)-one substrates undergo Suzuki-Miyaura cross-coupling with phenyl boronic acid at room temperature, enabling the synthesis of 6-arylated derivatives under mild conditions that preserve sensitive functional groups [1]. A systematic comparison of 6-bromo versus 6-chloro-2,3-disubstituted quinazolinones with phenyl boronic acid revealed that the 6-bromo substrate exhibited markedly higher reactivity, consistent with the well-established general reactivity order for aryl halides in Pd-catalyzed cross-coupling (I > Br ≫ Cl) [1][2]. The enhanced reactivity of the C6–Br bond is attributed to the lower bond dissociation energy of C–Br (∼285 kJ/mol) compared to C–Cl (∼397 kJ/mol), facilitating oxidative addition to Pd(0) catalysts [2]. For the target compound, the 6-bromo substituent thus provides a reactive handle for diversification that is not available with 6-chloro or 6-fluoro analogs, while the 8-fluoro substituent remains inert under standard Suzuki-Miyaura conditions, enabling chemoselective functionalization [1].

Synthetic Methodology Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation

Patent Precedence: 6-Bromo-8-fluoroquinazolin-2(1H)-one as a Key Intermediate in IRE1α and Huntington's Disease Therapeutic Programs

The target compound is explicitly referenced in patent literature as a synthetic intermediate in therapeutic programs targeting the IRE1α branch of the unfolded protein response (UPR) and Huntington's disease . The patent WO2014/11900 A2 (Blueprint Medicines, 2014) cites this compound in the context of quinazoline-based kinase inhibitor development . Additionally, the patent application 'COMBINATION THERAPIES WITH IRE1 SMALL MOLECULE INHIBITORS' (US20220265656A1, Cornell University) references the compound as part of IRE1 inhibitor programs [1]. This patent precedence is mechanistically grounded: medicinal chemistry efforts on amino-quinazoline IRE1α inhibitors have demonstrated that modifications at the quinazoline 6-position can yield up to 100-fold improvement in IRE1α cellular potency [2]. The 6-bromo substituent in the target compound serves as the synthetic entry point for installing diverse 6-position modifications via cross-coupling, directly enabling the exploration of this potency-enhancing SAR vector. In contrast, the regioisomer 8-bromo-6-fluoroquinazolin-2(1H)-one lacks equivalent patent precedence for IRE1-targeted programs, as the 8-position modification trajectory does not map to the established 6-position SAR [2].

IRE1 Kinase Inhibition Unfolded Protein Response Huntington's Disease Oncology

Purity Grade Differentiation Across Commercial Suppliers: 95% to ≥98% Specifications for Quality-Sensitive Applications

Commercial availability of 6-bromo-8-fluoroquinazolin-2(1H)-one spans multiple vendors with differentiated purity specifications. AK Scientific (AKSci) offers the compound at a minimum purity specification of 95% (Catalog 6972EA) . Chemenu supplies the compound at 97% purity (Catalog CM204446) . Leyan (Shanghai Haohong Biomedical Technology) provides the compound at 98% purity (Catalog 1559041) . MolCore offers the compound at ≥98% purity (NLT 98%) under ISO-certified quality systems . KeyOrganics (via Arctom Scientific) supplies the compound at >95% purity . This purity gradient (95% → 97% → 98% → ≥98%) provides procurement flexibility, where the choice of vendor can be aligned with the purity requirements of downstream applications—from preliminary library synthesis tolerating 95% purity to late-stage lead optimization or pharmacological profiling requiring ≥98% purity with ISO-certified quality assurance documentation.

Chemical Procurement Purity Specification Quality Control Vendor Comparison

Synthetic Accessibility from 2-Amino-5-bromo-3-fluorobenzoic Acid: A Defined Precursor Route Distinct from the Regioisomer

The synthesis of 6-bromo-8-fluoroquinazolin-2(1H)-one proceeds via 2-amino-5-bromo-3-fluorobenzoic acid as the primary precursor, which undergoes cyclization with urea or related C1-building blocks to form the quinazolin-2(1H)-one core with the bromine and fluorine substituents already positioned at the 6- and 8-positions, respectively . This synthetic route is structurally deterministic: the substitution pattern of the anthranilic acid precursor directly dictates the final regiochemistry of the quinazolinone product. In contrast, the regioisomer 8-bromo-6-fluoroquinazolin-2(1H)-one would require 2-amino-3-bromo-5-fluorobenzoic acid as its precursor—a distinct starting material with different commercial availability and pricing. The lookchem synthetic route database documents multi-step protocols for this compound, with key steps including N-bromosuccinimide bromination, borane-THF reduction, manganese(IV) oxide oxidation, and final cyclization in dimethyl sulfoxide at 180 °C . The reported synthetic accessibility and defined precursor relationship confirm that the target compound is a distinct chemical entity with a unique supply chain that cannot be substituted by the regioisomer without altering the entire synthetic route.

Synthetic Route Building Block Quinazolinone Synthesis Precursor

Aqueous Solubility Property: ~0.02 g/L Estimated Solubility Informs Formulation and Assay Design Decisions

The target compound has an estimated aqueous solubility of approximately 0.02 g/L (roughly 0.08 mM), as reported by ChemTradeHub [1]. This low aqueous solubility is consistent with its computed XLogP of 1.5 and the presence of two halogen substituents on the quinazolinone scaffold, which reduce hydrophilicity despite the lactam functionality [2]. For comparison, the regioisomer 8-bromo-6-fluoroquinazolin-2(1H)-one would be expected to exhibit similar aqueous solubility based on its identical XLogP (1.5) and TPSA (41.5 Ų) values, though experimentally measured values for the regioisomer are not available from authoritative databases . This solubility characteristic has practical implications: for biochemical assay development, DMSO stock solutions followed by aqueous dilution to final concentrations ≤50 µM are recommended to avoid compound precipitation. For procurement planning, this moderate-to-low solubility indicates that bulk quantities may require organic solvent dissolution for storage and handling.

Physicochemical Property Aqueous Solubility Formulation Assay Development

High-Value Application Scenarios for 6-Bromo-8-fluoroquinazolin-2(1H)-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via 6-Position Suzuki-Miyaura Diversification

For medicinal chemistry teams constructing focused kinase inhibitor libraries, 6-bromo-8-fluoroquinazolin-2(1H)-one serves as a privileged core scaffold for 6-position diversification via room-temperature Suzuki-Miyaura cross-coupling, as demonstrated by Garlapati et al. (2013) with 6-bromoquinazolinone substrates [1]. The 6-bromo substituent enables the installation of aryl, heteroaryl, and alkenyl groups at a position that directly interfaces with the kinase hinge region in EGFR, Aurora A, and IRE1α targets [2][3]. The 8-fluoro substituent remains intact during cross-coupling, preserving the electronic modulation of the scaffold. This application directly leverages the established SAR showing that quinazoline 6-position modifications can improve IRE1α cellular potency by up to 100-fold, making the target compound a strategically valuable input for kinase drug discovery programs [3].

IRE1α-Focused Unfolded Protein Response (UPR) Modulator Development

The explicit citation of 6-bromo-8-fluoroquinazolin-2(1H)-one in IRE1 small molecule inhibitor patents (WO2014/11900 A2; US20220265656A1) positions this compound as a key synthetic intermediate for programs targeting the IRE1α branch of the unfolded protein response in oncology [1][2]. Given the established SAR that 6-position modifications on amino-quinazoline scaffolds drive IRE1α potency and selectivity over BRaf, procurement of the 6-bromo (rather than the 8-bromo) regioisomer is essential for synthesizing analogs that follow the published potency trajectory [3]. Teams working on IRE1α inhibitors for solid tumors or hematologic malignancies, or on combination therapy approaches with chemotherapeutic agents, should prioritize this specific regioisomer to maintain alignment with the patent-enabling synthetic routes and known SAR.

Dual EGFR Kinase / Tubulin Polymerization Inhibitor Scaffold Elaboration

Fluoroquinazolinone derivatives have been validated as dual EGFR kinase and tubulin polymerization inhibitors with in vitro cytotoxic activity against MCF-7 and MDA-MBA-231 cancer cell lines superior to the reference drug gefitinib (e.g., compound 6: IC50 = 0.35 ± 0.01 µM vs. gefitinib IC50 = 0.97 ± 0.02 µM against MCF-7) [1]. While these specific derivatives are more elaborated than the parent 6-bromo-8-fluoroquinazolin-2(1H)-one, the target compound provides the dihalogenated scaffold from which such derivatives are constructed via sequential functionalization at the 6-position (cross-coupling) and N3-position (alkylation/acylation). The 8-fluoro substituent is critical for the antiproliferative activity of this compound class, distinguishing the target compound from non-fluorinated 6-bromoquinazolin-2(1H)-one (CAS 79885-37-3) which lacks this pharmacophoric element [1].

Huntington's Disease Phenotypic Screening Probe Synthesis

The compound is referenced in patent literature related to compounds for treating Huntington's disease, where quinazoline-derived chemical probes have been identified through phenotypic screening in transgenic Drosophila HD models [1][2]. For academic or industrial groups pursuing Huntington's disease phenotypic screening campaigns, the 6-bromo-8-fluoroquinazolin-2(1H)-one scaffold offers a defined synthetic entry point for generating structurally diverse analogs through 6-position cross-coupling, enabling exploration of the SAR around this neurodegenerative disease-relevant chemotype. The documented patent precedence provides a starting point for freedom-to-operate analysis and competitive intelligence in this therapeutic area.

Quote Request

Request a Quote for 6-bromo-8-fluoroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.